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Compound of Interest

Compound Name: 6,7-Difluoro-1H-indole

CAS No.: 271780-84-8

Cat. No.: B1602896

Get Quote

Notice of Clarification: The initial query presented a topic with conflicting identifiers: CAS

number 271780-84-8 and the chemical name 2-Pyridinecarboxamide, N-(2,3-dihydro-1,4-

benzodioxin-6-yl)-4-(4-methyl-1-piperazinyl)-. It is important for the scientific community to note

that these two identifiers do not refer to the same chemical entity. CAS number 271780-84-8 is

unequivocally assigned to 6,7-Difluoro-1H-indole. The provided chemical name does not have

a publicly registered CAS number as of this writing.

This guide has been structured to address both molecules independently, providing a

comprehensive technical overview of each for researchers, scientists, and drug development

professionals.

Part 1: 6,7-Difluoro-1H-indole (CAS: 271780-84-8)
Introduction and Physicochemical Properties
6,7-Difluoro-1H-indole is a fluorinated aromatic heterocycle that serves as a valuable building

block in medicinal chemistry.[1] The indole scaffold is a "privileged structure" known to interact

with a wide range of biological targets.[2] The introduction of fluorine atoms at the 6 and 7

positions of the indole ring significantly alters the molecule's electronic properties, lipophilicity,
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and metabolic stability, making it an attractive starting material for the synthesis of novel

therapeutic agents.

The core properties of 6,7-Difluoro-1H-indole are summarized in the table below:

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Synthesis and Reactivity
The synthesis of 6,7-Difluoro-1H-indole typically involves the construction of the pyrrole ring

onto a pre-existing difluorinated benzene derivative. A common strategy is the Leimgruber-

Batcho indole synthesis, which is adaptable for various substituted indoles.

Conceptual Synthesis Workflow:

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page
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Caption: Leimgruber-Batcho synthesis of 6,7-Difluoro-1H-indole.

Experimental Protocol: Synthesis of 6,7-Difluoro-1H-indole (Representative)

Enamine Formation: 2,3-Difluoronitrotoluene is reacted with N,N-dimethylformamide

dimethyl acetal (DMF-DMA) in an appropriate solvent (e.g., DMF) and heated to yield the

intermediate β-(2,3-Difluoro-6-nitrophenyl)enamine. The reaction progress is monitored by

Thin Layer Chromatography (TLC).

Reductive Cyclization: The crude enamine is dissolved in a suitable solvent such as ethanol

or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added. The mixture is

then subjected to a hydrogen atmosphere (via a balloon or a Parr hydrogenator) and stirred

until the reduction of the nitro group and subsequent cyclization to the indole is complete.

Work-up and Purification: The reaction mixture is filtered through celite to remove the

catalyst. The solvent is removed under reduced pressure, and the resulting crude product is

purified by column chromatography on silica gel to afford 6,7-Difluoro-1H-indole.

Applications in Drug Discovery
6,7-Difluoro-1H-indole is primarily used as an intermediate in the synthesis of more complex

molecules with potential therapeutic applications. The fluorine substituents can enhance

binding affinity to target proteins and improve pharmacokinetic properties.

Workflow for Application in Medicinal Chemistry:

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Caption: Use of 6,7-Difluoro-1H-indole in a drug discovery pipeline.

Safety Information
A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this

compound. General safety precautions for indole derivatives should be followed. Based on

data for similar fluorinated indoles, the compound may be harmful if swallowed or in contact

with skin, and may cause eye and respiratory irritation.[3] Appropriate personal protective

equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should

be conducted in a well-ventilated fume hood.

Suppliers
6,7-Difluoro-1H-indole is available from several chemical suppliers catering to the research

and development sector.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Part 2: 2-Pyridinecarboxamide, N-(2,3-dihydro-1,4-
benzodioxin-6-yl)-4-(4-methyl-1-piperazinyl)-
Introduction and Physicochemical Properties
This molecule is a complex heterocyclic compound containing several pharmacologically

relevant moieties: a pyridinecarboxamide, a 1,4-benzodioxin, and a 4-methylpiperazine group.

While a specific CAS number for this exact structure is not readily found in public databases, its
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constituent parts are common in many known bioactive agents. For instance, the benzodioxin

moiety is found in drugs like Doxazosin, and piperazine is a core scaffold in numerous

antipsychotic and antihistaminic drugs. The pyridinecarboxamide structure is also prevalent in

medicinal chemistry.

Based on its structure, the following properties can be predicted:

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Plausible Synthesis Route
A plausible synthetic route for this molecule would involve the coupling of key intermediates. A

common approach would be an amide bond formation between a substituted pyridinecarboxylic

acid and an aminobenzodioxin, followed by the introduction of the methylpiperazine group.

Proposed Synthesis Workflow:

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Caption: A plausible synthetic route for the target pyridinecarboxamide.

Experimental Protocol: Proposed Synthesis (Conceptual)

Amide Coupling: 4-Chloro-2-pyridinecarboxylic acid and 6-amino-2,3-dihydro-1,4-

benzodioxin would be dissolved in an aprotic solvent like DMF. A peptide coupling agent

(e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) are added, and the reaction is stirred

at room temperature until completion to form the intermediate amide.

Nucleophilic Aromatic Substitution (SNAr): The intermediate, N-(2,3-dihydro-1,4-benzodioxin-

6-yl)-4-chloro-2-pyridinecarboxamide, is then reacted with 1-methylpiperazine. This reaction

is typically heated in a suitable solvent, possibly with a base, to facilitate the displacement of

the chloride on the pyridine ring.

Purification: The final product would be purified using standard techniques such as column

chromatography or recrystallization to yield the desired 2-Pyridinecarboxamide, N-(2,3-

dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1-piperazinyl)-.

Potential Pharmacological Relevance
The structural motifs present in this molecule suggest potential activity as a kinase inhibitor or a

GPCR ligand.

Pyridinecarboxamides are found in a variety of enzyme inhibitors, including PARP inhibitors

used in oncology.[4]

Piperazine derivatives are well-known for their CNS activity, often targeting dopamine and

serotonin receptors.[5]

The dihydro-1,4-benzodioxin ring system is a feature of several alpha-1 adrenergic receptor

antagonists.

Therefore, this compound could be a candidate for screening in oncology, neuroscience, or

cardiovascular research programs. Its mechanism of action would depend on the specific

three-dimensional conformation and its affinity for various biological targets.
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Suppliers of Starting Materials and Custom Synthesis
While the final compound is not a stock item, the necessary starting materials are commercially

available from major chemical suppliers. Alternatively, custom synthesis of the final compound

can be requested from contract research organizations (CROs).

Key Starting Materials Suppliers:

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Custom Synthesis Services:

WuXi AppTec

Pharmaron

Syngene
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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